

Reducing mortality rates in MOG (35-55)-induced EAE models.

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Compound of Interest

Compound Name: MOG (35-55), human

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Technical Support Center: MOG (35-55)-Induced EAE Models

Welcome to the technical support center for researchers utilizing the Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide-induced Experimental Autoimmune Encephalomyelitis (EAE) model. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and refine your experimental protocols to reduce mortality rates and enhance data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical mortality rate in the MOG (35-55)-induced EAE model in C57BL/6 mice?

A1: The mortality rate in the MOG (35-55)-induced EAE model can be variable and is influenced by several factors, including the specific protocol, mouse strain, and animal husbandry conditions. Some studies have reported mortality rates as high as 75% in wild-type C57BL/6 mice, particularly when severe EAE is induced.[1] However, with optimized protocols and careful monitoring, mortality can be significantly reduced.

Q2: What are the primary factors that contribute to high mortality rates in this EAE model?

A2: High mortality is often multifactorial and can be attributed to:

Troubleshooting & Optimization





- Severe Disease Progression: Ascending paralysis can impair access to food and water, leading to dehydration and malnutrition.
- Pertussis Toxin (PTX) Dosage: Excessive doses of PTX can increase the permeability of the blood-brain barrier and exacerbate inflammation, leading to more severe disease and higher mortality.[2]
- Adjuvant Composition: The concentration of Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA) can influence the intensity of the immune response and disease severity.[3]
- Animal Health Status: Pre-existing health conditions or stress can increase susceptibility to severe EAE.
- Husbandry and Supportive Care: Inadequate supportive care for severely affected animals is a major contributor to mortality.

Q3: How can I reduce the mortality rate in my MOG (35-55) EAE experiments?

A3: To reduce mortality, consider the following refinements to your protocol and animal care:

- Optimize Pertussis Toxin (PTX) Dose: The amount of PTX can significantly impact disease severity. It is crucial to titrate the PTX dose for your specific laboratory conditions and mouse strain. Published protocols often use a range, and the optimal dose may need to be determined empirically.[2]
- Adjust Adjuvant Composition: The concentration of Mycobacterium tuberculosis in CFA can be modulated. Using a lower, yet still effective, concentration may help to reduce the severity of the initial inflammatory response.
- Provide Supportive Care: For animals showing severe signs of EAE (e.g., hind limb paralysis), ensure easy access to food and water. This can be achieved by placing food pellets and hydrogel packs on the cage floor.
- Monitor Animal Welfare Closely: Daily monitoring of clinical scores and body weight is essential.[3] Establish clear humane endpoints for euthanasia to prevent unnecessary suffering.



 Refine Immunization Technique: Ensure proper emulsification of the MOG peptide and CFA, and administer injections subcutaneously at appropriate sites to minimize local inflammation and stress.[4]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)	
High mortality within the first week post-immunization	- PTX toxicity (dose too high) Improper injection leading to systemic inflammation.	- Reduce the dose of Pertussis Toxin.[2]- Ensure proper subcutaneous injection technique.	
Unexpectedly severe disease course and high mortality at peak disease	- High concentration of M. tuberculosis in CFA High dose of MOG peptide High potency of PTX batch.	- Use CFA with a lower concentration of M. tuberculosis Titrate the MOG peptide dose; higher doses can sometimes lead to reduced disease activity due to tolerance, but an optimal dose should be determined.[2]- Adjust PTX dose based on the potency of the specific batch. [2]	
Animals are losing excessive weight and appear dehydrated	- Impaired mobility due to paralysis prevents access to food and water.	- Provide hydrated food mash and/or hydrogel packs on the cage floor Ensure water bottle spouts are easily accessible.	
Low or no disease incidence	- Improperly prepared MOG/CFA emulsion Insufficient dose of MOG peptide or PTX Incorrect mouse strain or age.	- Ensure the MOG/CFA emulsion is stable and well- mixed.[4]- Verify the concentrations and doses of all reagents Use C57BL/6 mice of the appropriate age (typically 8-12 weeks).[5]	



Quantitative Data Summary

Table 1: Factors Influencing Mortality and Disease Severity in MOG (35-55) EAE

Parameter	Condition 1	Mortality/Sev erity 1	Condition 2	Mortality/Sev erity 2	Reference
Mouse Strain	Wild-Type (MOG+/+) C57BL/6	75% mortality	MOG- deficient (MOG-/-) C57BL/6	15% mortality	[1]
Glia Maturation Factor (GMF)	Wild-Type mice with rGMF administratio n	37.7% mortality	GMF-KO mice with rGMF administratio n	33.3% mortality	[6]
Pertussis Toxin (PTX) Dose	Higher PTX Dose	Increased EAE severity	Lower PTX Dose	Reduced EAE severity	[2]

Experimental Protocols Optimized MOG (35-55)-Induced EAE Protocol in C57BL/6 Mice

This protocol is a synthesis of best practices aimed at inducing a robust EAE model while minimizing mortality.

1. Materials:

- MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)



- 8-12 week old female C57BL/6J mice[5]
- 2. Preparation of MOG/CFA Emulsion:
- Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
- Prepare CFA containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.
- In a sterile glass syringe, draw up an equal volume of the MOG peptide solution and the CFA.
- Connect this syringe to another sterile glass syringe with a Luer lock connector.
- Create a stable water-in-oil emulsion by repeatedly passing the mixture between the two syringes for at least 10 minutes.
- To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
- 3. Immunization Procedure (Day 0):
- Anesthetize the mice according to your institution's approved protocol.
- Inject 100 μ L of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 μ L per mouse).
- Administer Pertussis Toxin (typically 100-300 ng per mouse, dose should be optimized) intraperitoneally in a volume of 100-200 μL of PBS.[3][7]
- 4. Second Pertussis Toxin Injection (Day 2):
- Administer a second dose of Pertussis Toxin, identical to the first, intraperitoneally.
- 5. Post-Immunization Monitoring:
- Monitor the mice daily for clinical signs of EAE and record their body weight.
- Use a standardized clinical scoring system (see below).



• Provide supportive care as needed (e.g., food and water on the cage floor for paralyzed animals).

EAE Clinical Scoring Scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or wobbly gait
- 3: Complete hind limb paralysis
- 4: Hind limb paralysis and forelimb weakness
- 5: Moribund or dead

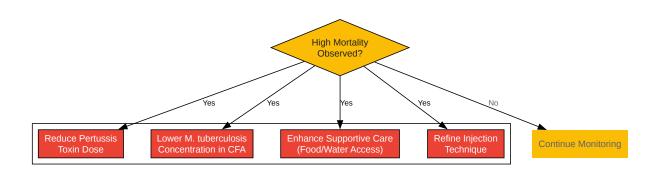
Visualizations



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Caption: Workflow for MOG (35-55)-induced EAE.





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Caption: Troubleshooting high mortality in EAE models.

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References

- 1. JCI Myelin/oligodendrocyte glycoprotein—deficient (MOG-deficient) mice reveal lack of immune tolerance to MOG in wild-type mice [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]



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